2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
Overview
Description
2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the condensation of 4-hydroxycoumarin, 3-chlorobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-4H-benzo[f]chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile stands out due to its specific substitution pattern and the presence of both amino and carbonitrile functional groups. These features contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3/c21-11-5-3-4-10(8-11)15-14(9-22)20(23)26-19-16(15)17(24)12-6-1-2-7-13(12)18(19)25/h1-8,15H,23H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAETXKSXZKFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CC=C4)Cl)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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